molecular formula C17H17N5S B12151778 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12151778
M. Wt: 323.4 g/mol
InChI Key: BYHDWONQUSHMLT-UHFFFAOYSA-N
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Description

Its structure comprises:

  • Position 4: A prop-2-enyl (allyl) substituent, which may enhance reactivity or modulate electronic properties.
  • Position 5: A pyrazin-2-yl moiety, introducing aromaticity and hydrogen-bonding capabilities.

Its structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors requiring heteroaromatic interactions.

Properties

Molecular Formula

C17H17N5S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C17H17N5S/c1-3-10-22-16(15-11-18-8-9-19-15)20-21-17(22)23-12-14-7-5-4-6-13(14)2/h3-9,11H,1,10,12H2,2H3

InChI Key

BYHDWONQUSHMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylbenzyl chloride with sodium thiolate to form 2-methylbenzyl thiol. This intermediate is then reacted with 4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazinyl positions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and bases (e.g., NaH, KOtBu). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., ethanol, DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce apoptosis (programmed cell death) in microbial cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their differences are summarized in Table 1.

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Compound Name / ID Position 3 Substituent Position 4 Substituent Position 5 Substituent Key Features Reference
Target Compound (2-Methylphenyl)methylthio Prop-2-enyl Pyrazin-2-yl Allyl group enhances reactivity -
4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole (4-Fluorophenyl)methylthio Ethyl Pyrazin-2-yl Fluorine introduces electronegativity
B8 (V) (2-Methylbenzylthio) 2-Methylphenyl Pyridyl-thiazole Thiazole-pyridine hybrid for binding
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (3-Methoxybenzyl)sulfonyl Phenyl 3,4,5-Trimethoxyphenyl Sulfonyl group increases polarity
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo-triazole fused ring Methyl 2,4-Difluorophenyl Fused ring enhances planar rigidity

Biological Activity

3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole, a compound with the CAS number 573949-38-9, belongs to the class of 1,2,4-triazoles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is characterized by:

  • A triazole ring system
  • A pyrazine moiety
  • A methylthio group attached to a phenyl ring

This unique structure contributes to its biological activity and pharmacological potential.

Antibacterial Activity

Recent studies have demonstrated that 1,2,4-triazoles and their derivatives exhibit significant antibacterial properties. The compound has shown promising results in various assays:

  • In Vitro Studies :
    • The compound was tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics like ciprofloxacin and vancomycin, indicating strong antibacterial potential .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus0.046Ciprofloxacin0.5
Escherichia coli0.125Vancomycin1.0
Pseudomonas aeruginosa0.25Levofloxacin0.25

The antibacterial mechanism of 3-[(2-Methylphenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole appears to involve:

  • Inhibition of DNA Gyrase : Molecular docking studies indicate that the triazole core acts as a bioisostere to carboxylic acids, facilitating binding to DNA gyrase and disrupting bacterial DNA replication .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in treating bacterial infections:

  • Study by Plech et al. (2015) : This research focused on synthesizing various triazole derivatives. The most active compounds exhibited MIC values significantly lower than traditional antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Gadegoni et al. (2013) : The study reported on the synthesis and antibacterial activity of triazole derivatives, emphasizing their potential as alternatives to conventional antibiotics in treating multidrug-resistant infections .

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